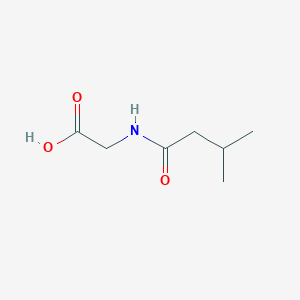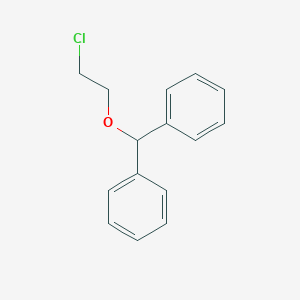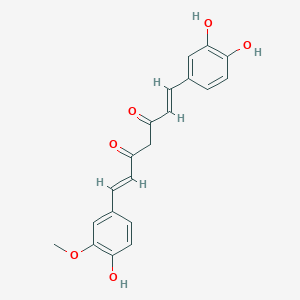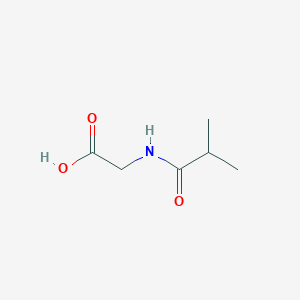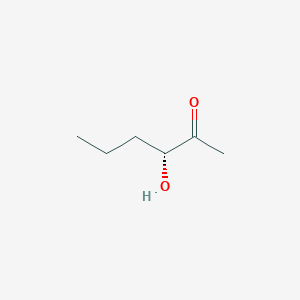![molecular formula C10H13ClO B134929 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride CAS No. 146254-24-2](/img/structure/B134929.png)
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as norbornenone and is a bicyclic organic compound that contains a carbonyl group.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride is not well understood, but it is believed to act as a reactive intermediate in a number of different chemical reactions. Researchers have used this compound as a building block for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride are not well understood, but it is believed to be non-toxic and non-carcinogenic. However, more research is needed to fully understand the potential effects of this compound on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride in laboratory experiments is its high purity and reactivity. This compound can be easily synthesized and purified, making it an ideal starting material for a wide range of organic synthesis reactions. However, one limitation of this compound is that it can be difficult to handle due to its reactivity and potential for explosive decomposition.
Zukünftige Richtungen
There are many potential future directions for research involving 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride. One area of research that shows promise is the development of new synthetic methods using this compound as a building block. Researchers are also exploring the potential applications of this compound in the development of new pharmaceuticals, agrochemicals, and materials science applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Synthesemethoden
The synthesis of 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride can be achieved through a number of different methods. One common method involves the reaction between norbornadiene and ozone, followed by treatment with hydrogen peroxide and acetic acid. This method yields a high purity product and is widely used in laboratory settings.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of novel organic compounds. Researchers have used this compound as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.
Eigenschaften
CAS-Nummer |
146254-24-2 |
|---|---|
Produktname |
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h4,6,8H,3,5H2,1-2H3 |
InChI-Schlüssel |
OFMPGNCKUYNNHY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)C(=O)Cl)C |
Synonyme |
Bicyclo[3.1.1]hept-2-ene-2-carbonyl chloride, 6,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
![3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134852.png)




